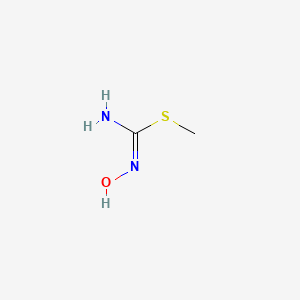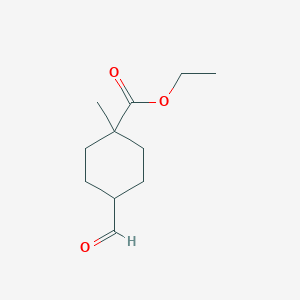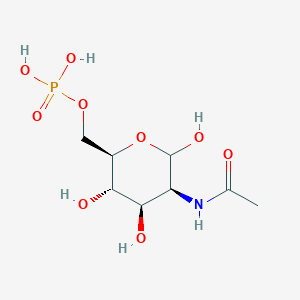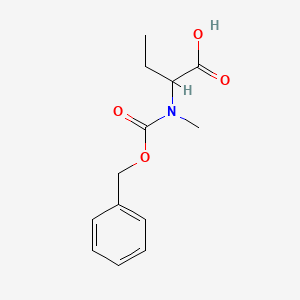![molecular formula C9H9BrN2 B13028405 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)
3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with bromine and methyl groups attached at specific positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Major Products:
Substitution Reactions: Products include 3-azido-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine or 3-thio-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation Reactions: Products include this compound-2-carboxylic acid.
Reduction Reactions: Products include 3-bromo-1,4-dimethyl-1,2-dihydro-1H-pyrrolo[2,3-b]pyridine.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are explored for their chemical properties.
Biology and Medicine: This compound has shown potential as a scaffold for designing inhibitors of specific enzymes and receptors. For instance, derivatives of pyrrolopyridine have been investigated for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
Industry: In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents. Its derivatives are explored for their potential to treat various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific molecular targets. For example, compounds targeting FGFRs bind to the receptor’s kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Comparaison Avec Des Composés Similaires
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl groups, which can influence its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridine:
4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: A structural isomer with different substitution patterns, leading to varied biological activities.
Uniqueness: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. The presence of both bromine and methyl groups provides a versatile platform for further chemical modifications and optimization in drug discovery.
Propriétés
Formule moléculaire |
C9H9BrN2 |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
3-bromo-1,4-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-11-9-8(6)7(10)5-12(9)2/h3-5H,1-2H3 |
Clé InChI |
OSIIAFHNLOKSCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CN(C2=NC=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




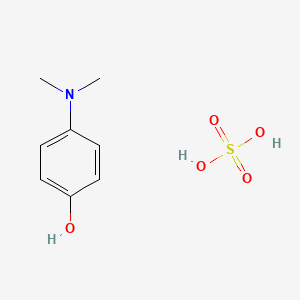

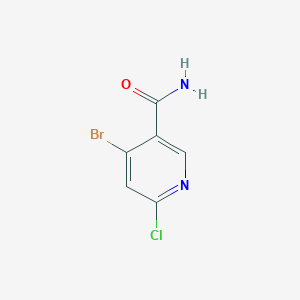
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
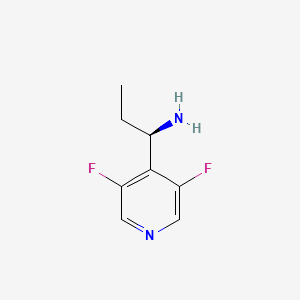
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
